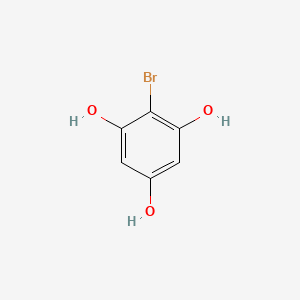

2-Bromobenzene-1,3,5-triol

Beschreibung

Contextualization within Halogenated Phenolic Compound Chemistry

Halogenated phenolic compounds are a broad class of organic molecules characterized by a phenol (B47542) structure substituted with one or more halogen atoms. osti.gov The presence of both hydroxyl (-OH) groups and halogens on the aromatic ring imparts a unique reactivity profile. The hydroxyl groups are activating, electron-donating groups that can direct electrophilic substitution, while the halogen atom's electronegativity and size influence the molecule's electronic properties, lipophilicity, and potential for further functionalization. ketonepharma.comnih.gov

2-Bromobenzene-1,3,5-triol, also known as bromophloroglucinol, is a specific example within this family. targetmol.comnih.gov Its structure is derived from phloroglucinol (B13840) (1,3,5-benzenetriol), a symmetrical polyhydroxylated benzene (B151609). The introduction of a single bromine atom onto this scaffold creates distinct reactive sites. The three hydroxyl groups can participate in hydrogen bonding and can be targets for reactions like etherification, while the bromine atom can be replaced or used in cross-coupling reactions. researchgate.net The interplay between these functional groups makes this compound and its relatives subjects of interest in studies of chemical reactivity and synthesis. nih.gov

Historical Perspectives and Foundational Research on Polyhydroxylated Brominated Benzenes

The scientific investigation into brominated phenolic compounds has deep roots in natural product chemistry. Systematic studies began in the mid-20th century with the isolation of bromophenols from marine organisms, particularly red algae. This discovery opened up a new field of marine natural products, revealing a diverse array of halogenated compounds.

This compound itself has been identified as a naturally occurring compound, found in the marine red alga Rhabdonia verticillata. targetmol.commolnova.com This natural origin spurred interest in its chemical properties and potential biological relevance. Foundational research in this area is closely linked to the chemistry of phloroglucinol and its derivatives. mdpi.comresearchgate.net Phloroglucinol serves as the fundamental building block, and early synthetic approaches to its brominated versions involved direct bromination under controlled conditions. The study of these polyhydroxylated and brominated benzenes has since expanded, driven by their potential applications and their roles as intermediates in the synthesis of more complex molecules. researchgate.net

Significance of this compound as a Research Scaffold

The true significance of this compound in modern research lies in its utility as a versatile chemical scaffold. A scaffold in organic synthesis is a core molecular structure from which a variety of derivatives can be built. The multiple, distinct functional groups of this compound make it an ideal starting point for creating more complex molecules.

The three hydroxyl groups can be selectively protected or functionalized, and the bromine atom provides a handle for introducing new carbon-carbon or carbon-heteroatom bonds through powerful synthetic methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions). wikipedia.org This allows chemists to use this relatively simple molecule to construct elaborate molecular architectures, including those found in other natural products or designed for specific research purposes. researchgate.net For instance, related brominated phloroglucinol structures are used as key intermediates in the total synthesis of complex, biologically active marine natural products. researchgate.net This synthetic versatility solidifies the importance of this compound as a valuable tool in the arsenal (B13267) of synthetic organic chemistry.

Physicochemical Properties of this compound

The following table summarizes key computed physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₆H₅BrO₃ | nih.gov |

| Molecular Weight | 205.01 g/mol | nih.gov |

| Exact Mass | 203.94221 Da | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| XLogP3 | 1.5 | nih.gov |

| Hydrogen Bond Donors | 3 | nih.gov |

| Hydrogen Bond Acceptors | 3 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Topological Polar Surface Area | 60.7 Ų | nih.gov |

| CAS Number | 84743-77-1 | nih.gov |

Eigenschaften

IUPAC Name |

2-bromobenzene-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3/c7-6-4(9)1-3(8)2-5(6)10/h1-2,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVMEFXEWVKCLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326640 | |

| Record name | 2-bromobenzene-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84743-77-1 | |

| Record name | 2-Bromo-1,3,5-benzenetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84743-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromobenzene-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Chemical Transformations of 2 Bromobenzene 1,3,5 Triol

Established Synthetic Pathways to 2-Bromobenzene-1,3,5-triol

The synthesis of this compound can be approached through direct modification of the phloroglucinol (B13840) core or via multi-step sequences starting from different precursors. The regioselectivity of the bromination reaction is a critical aspect of these synthetic strategies.

Regioselective Bromination Approaches for Phloroglucinol

The direct bromination of phloroglucinol (1,3,5-trihydroxybenzene) presents a challenge in achieving monobromination at the C2 position due to the high activation of the aromatic ring by the three hydroxyl groups. Standard bromination conditions often lead to a mixture of mono-, di-, and tri-brominated products, with the partial bromination of phloroglucinol being generally non-selective. orgsyn.orgwikipedia.org

However, a highly efficient and regioselective method for the synthesis of this compound has been developed utilizing a milder brominating agent. The reaction of phloroglucinol with potassium peroxomonosulfate (Oxone®) and ammonium bromide in methanol at room temperature provides this compound in a high yield of 90%. chemicalbook.com This method offers a practical and selective route to the desired product, avoiding the formation of significant amounts of polybrominated species.

Table 1: Regioselective Bromination of Phloroglucinol

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|

Multi-step Syntheses from Precursors

An alternative to direct bromination involves multi-step synthetic sequences starting from precursors that allow for controlled introduction of the bromine atom and the hydroxyl groups. One such pathway can be envisioned starting from 2,4,6-trinitrotoluene (TNT). This hazardous starting material can be oxidized to 2,4,6-trinitrobenzoic acid, followed by a series of reductions and substitutions to introduce the desired functionalities. However, the hazardous nature of the starting material makes this route less favorable for laboratory-scale synthesis.

A more practical multi-step approach involves the bromination of a protected phloroglucinol derivative or a precursor where the regioselectivity can be controlled. For instance, the bromination of 2,4,6-trihydroxybenzoic acid followed by decarboxylation is a known method to produce brominated phloroglucinols. orgsyn.org While this method has been primarily used for the synthesis of dibromophloroglucinol, modifications in the stoichiometry of the brominating agent could potentially favor the formation of the monobromo-intermediate, which upon decarboxylation would yield this compound.

Another potential multi-step route involves the synthesis of 1,3,5-trimethoxybenzene from 1,3,5-tribromobenzene, followed by regioselective bromination and subsequent demethylation to yield the target molecule. The synthesis of 1,3,5-trimethoxybenzene can be achieved by the reaction of 1,3,5-tribromobenzene with sodium methoxide in the presence of a copper catalyst. google.com Subsequent selective monobromination of 1,3,5-trimethoxybenzene at the C2 position would yield 2-bromo-1,3,5-trimethoxybenzene, which can then be demethylated using reagents like boron tribromide to afford this compound.

Derivatization and Functionalization Strategies of this compound

The hydroxyl groups of this compound are key functional handles for further molecular elaboration. Esterification, etherification, and oxidation are common transformations employed to modify these groups and introduce new functionalities.

Functional Group Interconversions of Hydroxyl Groups

The hydroxyl groups of this compound can be readily converted to esters and ethers. Esterification can be achieved using various acylating agents such as acid anhydrides or acyl chlorides in the presence of a base. For example, the reaction of the parent compound, 1,3,5-trihydroxybenzene, with acetic anhydride in pyridine leads to the formation of benzene-1,3,5-triyl triacetate. nih.govnih.gov A similar reaction with this compound is expected to yield 2-bromobenzene-1,3,5-triyl triacetate.

Table 2: Example of Esterification of a Phloroglucinol Derivative

| Starting Material | Reagents and Conditions | Product |

|---|

Etherification of the hydroxyl groups can be accomplished using alkylating agents like alkyl halides or sulfates in the presence of a base. A notable example is the synthesis of 2-bromo-1,3,5-trimethoxybenzene. This compound can be prepared from this compound by treatment with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a suitable base like sodium hydroxide or potassium carbonate. The resulting 2-bromo-1,3,5-trimethoxybenzene is a useful intermediate for further transformations. sigmaaldrich.comnih.gov

Table 3: Example of Etherification of a Brominated Phloroglucinol

| Product | CAS Number | Molecular Formula |

|---|

The oxidation of hydroquinones and related polyphenolic compounds to quinones is a fundamental transformation in organic chemistry. sigmaaldrich.com this compound, being a hydroquinone derivative, can be oxidized to form bromo-p-benzoquinone structures. A common and effective reagent for the oxidation of phenols to quinones is Frémy's salt (dipotassium nitrosodisulfonate). orgsyn.orgwikipedia.org The reaction of this compound with Frémy's salt is expected to yield a bromo-substituted quinone. The precise structure of the resulting quinone would depend on the reaction conditions and the regioselectivity of the oxidation. The Teuber reaction, which employs Frémy's salt, is a well-established method for the selective oxidation of phenols to quinones. orgsyn.org

Table 4: Common Oxidizing Agent for Phenol (B47542) to Quinone Conversion

| Reagent | Common Name | Application |

|---|

Nucleophilic Aromatic Substitution of the Bromine Atom

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. byjus.comwikipedia.org The success of this reaction typically hinges on the electronic nature of the aromatic system. Aromatic rings that are electron-deficient, often due to the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group, are activated towards nucleophilic attack. wikipedia.orgchemistrysteps.com This activation is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. wikipedia.orgchemistrysteps.com

In the case of this compound, the benzene (B151609) ring is substituted with three hydroxyl (-OH) groups, which are powerful electron-donating groups through resonance. These groups increase the electron density of the aromatic ring, making it inherently nucleophilic and thus generally unreactive towards traditional SNAr reactions that require an electrophilic aromatic substrate. wikipedia.org

However, nucleophilic substitution on such electron-rich aryl halides can sometimes be achieved under specific conditions, potentially involving alternative mechanisms. While the classical addition-elimination pathway is disfavored, reactions could proceed through an elimination-addition mechanism involving a highly reactive benzyne intermediate, particularly with the use of a very strong base. chemistrysteps.com Another possibility involves transition-metal-catalyzed cross-coupling reactions, which provide a different pathway for replacing the bromine atom with a variety of functional groups (see Section 2.3.1). For the related compound 5-Bromobenzene-1,2,4-triol, the substitution of the bromine atom with nucleophiles like amines or thiols has been noted to occur under basic conditions. smolecule.com

Ortho- and Para-Substitutions on the Aromatic Ring

The substitution pattern on the this compound ring is dominated by the directing effects of the three hydroxyl groups during electrophilic aromatic substitution (EAS). Hydroxyl groups are strong activating groups and are classified as ortho-, para- directors. masterorganicchemistry.com This means they direct incoming electrophiles to the carbon atoms at the positions ortho (adjacent) and para (opposite) to themselves.

In the structure of this compound, the hydroxyl groups are located at positions 1, 3, and 5, and the bromine atom is at position 2. The remaining unsubstituted positions are C4 and C6.

Position C4 is ortho to the hydroxyl group at C3 and para to the hydroxyl group at C1.

Position C6 is ortho to the hydroxyl groups at C1 and C5.

Due to the strong activating and directing influence of the three hydroxyl groups, electrophilic substitution reactions such as nitration, halogenation, or sulfonation would be expected to occur exclusively at the vacant C4 and C6 positions. The combined directing effect of the three -OH groups strongly favors substitution at these locations.

Advanced Synthetic Techniques and Green Chemistry Considerations in this compound Analog Preparation

Modern synthetic strategies increasingly focus on efficiency and sustainability. For a molecule like this compound, the bromine atom serves as a versatile handle for advanced, particularly metal-catalyzed, synthetic transformations.

Catalytic Approaches in Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. The Suzuki reaction, for example, couples an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org This methodology could be applied to this compound to introduce a wide variety of substituents in place of the bromine atom. This approach has been used to synthesize complex C3-symmetric molecules from 1,3,5-tribromobenzene and to create biphenyl and dibenzofuran derivatives with potential biological activity. wikipedia.orgnih.gov

Another catalytic approach involves the use of copper catalysts. For instance, copper(II) chloride (CuCl₂) has been effectively used as a catalyst for the self-condensation of acetophenone derivatives to synthesize 1,3,5-triarylbenzenes, demonstrating the utility of copper in forming complex aromatic structures. sapub.org Such catalytic methods offer a pathway to a diverse library of 2-substituted-benzene-1,3,5-triol analogs.

| Reaction Name | Catalyst Type | Coupling Partner | Potential Product Class |

|---|---|---|---|

| Suzuki Coupling | Palladium | Aryl/Vinyl Boronic Acid or Ester | Biphenyl or Styrenyl-1,3,5-triols |

| Heck Coupling | Palladium | Alkene | Styrenyl-1,3,5-triols |

| Buchwald-Hartwig Amination | Palladium | Amine | 2-Amino-benzene-1,3,5-triols |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | 2-Alkynyl-benzene-1,3,5-triols |

Sustainable Synthesis Methodologies

Green chemistry principles are integral to modern synthetic design, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. In the context of preparing this compound analogs, several sustainable strategies can be considered.

One approach involves the use of starting materials derived from renewable biomass. For instance, the synthesis of related benzenetriol derivatives has been explored using 5-hydroxymethylfurfural (HMF), a key platform chemical obtainable from agricultural waste. smolecule.com This strategy aligns with the goal of shifting from petrochemical feedstocks to renewable ones.

Furthermore, the development of environmentally benign reaction conditions is a key focus. This includes the use of non-toxic solvents, milder reaction conditions, and processes with high atom economy. smolecule.com For reactions like bromination, research is ongoing to develop more selective and greener methods to control the position of halogenation on phenol rings, thereby reducing the formation of unwanted byproducts. The use of continuous flow reactors can also contribute to sustainability by improving efficiency, safety, and scalability while reducing waste. smolecule.com

Advanced Spectroscopic and Chromatographic Characterization of 2 Bromobenzene 1,3,5 Triol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 2-Bromobenzene-1,3,5-triol, a combination of one-dimensional and two-dimensional NMR techniques would be required for an unambiguous structural assignment.

In the ¹H NMR spectrum of this compound, the signals from the aromatic protons and the hydroxyl protons would be of primary interest. Due to the substitution pattern on the benzene (B151609) ring, two distinct aromatic proton environments are expected. The hydroxyl protons are also expected to produce signals, though their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Expected ¹H NMR Data:

Aromatic Protons: The two chemically non-equivalent aromatic protons would likely appear as distinct signals in the aromatic region of the spectrum (typically 6.0-8.0 ppm). The precise chemical shifts would be influenced by the electron-donating effects of the hydroxyl groups and the electron-withdrawing and anisotropic effects of the bromine atom.

Hydroxyl Protons: The three hydroxyl protons would be expected to produce one or more signals, the chemical shifts of which are highly dependent on experimental conditions due to hydrogen bonding. These signals are often broad and may not show clear coupling to other protons.

Table 1: Hypothetical ¹H NMR Data for this compound

| Signal | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |

| 1 | 6.0 - 7.0 | Doublet | Aromatic CH |

| 2 | 6.0 - 7.0 | Doublet | Aromatic CH |

| 3 | Variable | Broad Singlet | OH |

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. For this compound, six distinct signals would be anticipated in a proton-decoupled ¹³C NMR spectrum, corresponding to the six carbon atoms of the benzene ring.

Expected ¹³C NMR Data:

Carbons Bearing Hydroxyl Groups: The three carbon atoms bonded to the hydroxyl groups (C1, C3, C5) would be expected to resonate at relatively high chemical shifts (downfield) due to the deshielding effect of the oxygen atoms.

Carbon Bearing Bromine: The carbon atom directly attached to the bromine atom (C2) would also have a characteristic chemical shift, influenced by the "heavy atom effect" of bromine.

Aromatic CH Carbons: The two carbon atoms bonded to hydrogen (C4, C6) would appear in the typical aromatic region, with their chemical shifts influenced by the neighboring substituents.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Signal | Expected Chemical Shift (ppm) | Assignment |

| 1 | 150 - 160 | C-OH |

| 2 | 150 - 160 | C-OH |

| 3 | 150 - 160 | C-OH |

| 4 | 100 - 110 | C-Br |

| 5 | 95 - 105 | Aromatic CH |

| 6 | 95 - 105 | Aromatic CH |

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, several two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify protons that are spin-spin coupled. In the case of this compound, this would primarily show a correlation between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the aromatic proton signals to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of the molecular formula. A key feature to observe would be the isotopic pattern of the molecular ion. Due to the natural abundance of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion would appear as a pair of peaks of nearly equal intensity, separated by two mass units.

Table 3: Expected HRMS Data for this compound

| Ion | Expected m/z | Molecular Formula |

| [M]⁺ | (for ⁷⁹Br) | C₆H₅⁷⁹BrO₃ |

| [M+2]⁺ | (for ⁸¹Br) | C₆H₅⁸¹BrO₃ |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. Analysis of the resulting fragment ions provides valuable information about the structure of the parent molecule.

Expected Fragmentation Pattern:

Loss of Bromine: A common fragmentation pathway for brominated compounds is the cleavage of the carbon-bromine bond, which would result in a fragment ion corresponding to the loss of a bromine radical.

Loss of Small Molecules: Fragmentation could also involve the loss of small, stable neutral molecules such as carbon monoxide (CO) or water (H₂O) from the triol structure.

Ring Cleavage: At higher collision energies, cleavage of the aromatic ring itself could occur, leading to smaller fragment ions.

Table 4: Hypothetical MS/MS Fragmentation Data for this compound

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| [M]⁺ | [M-Br]⁺ | Br• |

| [M]⁺ | [M-CO]⁺ | CO |

| [M-Br]⁺ | [M-Br-CO]⁺ | CO |

Chromatographic Separation Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for assessing its purity. The polar nature of the three hydroxyl groups and the presence of the bromine atom influence its chromatographic behavior.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most suitable mode for this polar aromatic compound.

A typical HPLC method for the analysis of this compound would involve a C18 or C8 stationary phase, which provides the necessary hydrophobicity to retain the analyte. pubcompare.ainih.gov The mobile phase would likely consist of a gradient mixture of an aqueous component and an organic modifier, such as acetonitrile or methanol. nih.govfrontiersin.org To ensure good peak shape and prevent the ionization of the phenolic hydroxyl groups, a small amount of an acid, like trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase. frontiersin.orgnih.gov Detection is commonly achieved using a UV-Vis detector, as the benzene ring provides strong chromophoric activity. researchgate.netsielc.com The optimal detection wavelength would be determined by acquiring the UV spectrum of the compound. For related bromophenols, detection is often carried out in the range of 210-290 nm. researchgate.netmdpi.com

Table 1: Proposed HPLC Method Parameters for this compound

| Parameter | Proposed Condition |

| Column | C18 or C8 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A time-programmed gradient from a higher percentage of A to a higher percentage of B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |

| Detection | UV-Vis Diode Array Detector (DAD) at an appropriate wavelength (e.g., 220 nm and 280 nm) |

| Injection Volume | 10-20 µL |

Direct analysis of the highly polar and non-volatile this compound by Gas Chromatography (GC) is not feasible. The presence of three hydroxyl groups leads to strong intermolecular hydrogen bonding, resulting in a high boiling point and poor chromatographic performance. Therefore, a derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile moieties. phenomenex.comgcms.cz

Silylation is a common and effective derivatization technique for phenols. phenomenex.comsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), can be used to replace the acidic protons of the hydroxyl groups with non-polar trimethylsilyl (TMS) groups. sigmaaldrich.comresearchgate.net The resulting tris(trimethylsilyl) ether of this compound would be significantly more volatile and thermally stable, making it amenable to GC analysis. researchgate.netnih.gov

The GC analysis of the derivatized compound would typically be performed on a nonpolar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. A temperature-programmed oven would be used to ensure the efficient separation of the derivative from any byproducts or impurities. Detection can be achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govresearchgate.net

Table 2: Proposed GC Method for the Trimethylsilyl Derivative of this compound

| Parameter | Proposed Condition |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | Heating at 60-80 °C for 30-60 minutes in a suitable solvent (e.g., pyridine, acetonitrile) |

| Column | Nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temperature of ~100 °C, ramped to ~280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are powerful tools for the definitive characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the silylated derivative of this compound would provide both retention time data for quantification and a mass spectrum for structural confirmation. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the tris(trimethylsilyl) derivative. The fragmentation pattern would likely involve the loss of methyl groups (CH₃, m/z 15) and trimethylsilyl groups (Si(CH₃)₃, m/z 73) from the molecular ion. The presence of a bromine atom would be evident from the characteristic isotopic pattern of the bromine isotopes (⁷⁹Br and ⁸¹Br) in the molecular ion and bromine-containing fragment ions. nih.govwhitman.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the direct analysis of this compound without the need for derivatization. nih.gov Electrospray ionization (ESI) is the preferred ionization technique for such polar compounds. mdpi.commdpi.com In negative ion mode, the deprotonated molecule [M-H]⁻ would be readily formed. Tandem mass spectrometry (LC-MS/MS) can be employed for further structural elucidation by inducing fragmentation of the precursor ion. researchgate.netnih.gov The fragmentation of the [M-H]⁻ ion of this compound would likely involve the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO). The isotopic signature of bromine would also be a key identifier in the mass spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The Infrared (IR) spectrum of this compound is expected to exhibit the following characteristic absorption bands:

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the stretching vibrations of the three hydroxyl groups, which are likely involved in intermolecular hydrogen bonding in the solid state.

Aromatic C-H Stretching: Weak to medium absorption bands above 3000 cm⁻¹.

Aromatic C=C Stretching: Several absorption bands of varying intensity in the region of 1450-1600 cm⁻¹.

C-O Stretching: Strong absorption bands in the region of 1150-1250 cm⁻¹ associated with the stretching of the phenol (B47542) C-O bonds.

O-H Bending: In-plane bending vibrations of the hydroxyl groups are expected in the region of 1300-1400 cm⁻¹.

C-Br Stretching: A characteristic absorption band in the lower frequency region, typically between 500 and 700 cm⁻¹. ias.ac.in

The Raman spectrum provides complementary information and is particularly useful for observing non-polar bonds and symmetric vibrations. Key features expected in the Raman spectrum of this compound include:

Aromatic Ring Vibrations: Strong bands corresponding to the ring breathing and other symmetric stretching modes of the substituted benzene ring. scispace.com

C-Br Stretching: A strong and polarized band corresponding to the C-Br stretching vibration, which is often more intense in the Raman spectrum than in the IR spectrum. ias.ac.in

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Technique |

| O-H Stretch | 3200-3600 | IR |

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| C-O Stretch | 1150-1250 | IR |

| C-Br Stretch | 500-700 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

A key feature of the solid-state structure would be the extensive network of intermolecular hydrogen bonds formed between the hydroxyl groups of adjacent molecules. This hydrogen bonding network would play a crucial role in the packing of the molecules in the crystal lattice and would be responsible for the compound's melting point and solubility characteristics. The bromine atom, due to its size and polarizability, may also participate in halogen bonding or other non-covalent interactions, further influencing the crystal packing. The planarity of the molecule would likely lead to a layered or stacked arrangement in the solid state.

Computational Chemistry and Theoretical Modeling of 2 Bromobenzene 1,3,5 Triol

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 2-bromobenzene-1,3,5-triol. DFT calculations can provide insights into the molecule's geometry, electronic properties, and reactivity. For instance, a study on nitrogen derivatives of phloroglucinol (B13840) utilized the DFT/B3LYP method to simulate their structure and determine their spatial and electronic characteristics. researchgate.net

Key parameters that can be calculated include:

Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles. For bromobenzene (B47551), theoretical calculations have shown good agreement with experimental data for C-C, C-H, and C-Br bond lengths. uwosh.edu

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

Electrostatic Potential: This mapping of charge distribution on the molecule's surface helps to identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

| Parameter | Description | Illustrative Predicted Value for a Phenolic Compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital, related to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | 5.3 eV |

| Dipole Moment | Measure of the polarity of the molecule. | 2.1 D |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. These simulations provide a detailed view of the molecule's conformational flexibility and its interactions with solvent molecules.

Conformational Analysis: MD simulations can explore the different spatial arrangements (conformers) of the hydroxyl groups and the bromine atom. This is crucial for understanding how the molecule's shape influences its biological activity and physical properties.

Solvation Effects: By simulating the molecule in a solvent, such as water, MD can reveal how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and reactivity. Studies on phenolic resins have used MD to understand their structural properties. researchgate.netnih.govresearchgate.net The interactions between phenol (B47542) and its environment have also been investigated using MD simulations. utexas.edutandfonline.com

Radial Distribution Functions: These functions can be calculated from MD trajectories to describe the probability of finding a solvent molecule at a certain distance from a specific atom in this compound, providing a detailed picture of the solvation shell.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Development

QSAR and QSPR models are statistical tools used to predict the biological activity or physical properties of chemical compounds based on their molecular structure. wikipedia.org For a series of derivatives of this compound, QSAR and QSPR models could be developed to predict properties such as antioxidant activity, toxicity, or solubility.

The development of a QSAR/QSPR model involves several steps:

Data Set Collection: A set of molecules with known activities or properties is required.

Descriptor Calculation: A variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each molecule in the data set.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity or property. youtube.com

Model Validation: The predictive power of the model is assessed using statistical techniques.

For phenolic compounds, QSAR studies have successfully correlated antioxidant activity with parameters like the heat of formation, HOMO and LUMO energies, and the number of hydroxyl groups. nih.gov

| Descriptor | Type | Potential Influence on Activity/Property |

|---|---|---|

| LogP | Hydrophobicity | Influences membrane permeability and solubility. |

| Molecular Weight | Steric | Affects diffusion and binding. |

| HOMO Energy | Electronic | Correlates with antioxidant activity. nih.gov |

| Number of OH groups | Topological | Crucial for antioxidant capacity. nih.gov |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. This method is invaluable in drug discovery and for understanding the biological activity of compounds like this compound.

The process involves:

Preparation of the Ligand and Protein: Three-dimensional structures of this compound and the target protein are prepared.

Docking Simulation: The ligand is placed in the binding site of the protein, and various conformations and orientations are sampled.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, and the best poses are analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic interactions.

Studies on polyphenols have shown that they can bind to various proteins, and molecular docking has been used to identify the specific amino acid residues involved in these interactions. researchgate.netksu.edu.sakarazin.uanih.govmdpi.com For example, the binding of polyphenols to the bromodomain of BRD9 has been investigated using molecular docking, revealing favorable binding energies. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental spectra for validation.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR can be calculated using quantum mechanical methods. These predicted shifts can aid in the interpretation of experimental NMR spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. uwosh.edu This can help in assigning the vibrational modes observed in an experimental spectrum. Studies on brominated benzenes have shown good agreement between calculated and experimental vibrational frequencies. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. uwosh.edu

| Spectroscopic Technique | Predicted Parameter | Illustrative Predicted Value for a Substituted Benzene (B151609) |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons: 6.5-7.5 ppm |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic Carbons: 110-160 ppm |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | O-H stretch: ~3400 cm⁻¹, C-Br stretch: ~600 cm⁻¹ uwosh.edu |

| UV-Vis Spectroscopy | λmax (nm) | ~270 nm |

Biological Activities and Mechanistic Studies of 2 Bromobenzene 1,3,5 Triol and Its Derivatives

Antimicrobial Properties and Inhibition Mechanisms

Brominated phenols and phloroglucinol (B13840) derivatives have demonstrated considerable efficacy as antimicrobial agents, active against a range of pathogenic bacteria and fungi. nih.govstrath.ac.uk

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Derivatives of phloroglucinol have shown potent antibacterial effects against various strains, including antibiotic-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net One study on acylated phloroglucinols identified a derivative, compound A5, with a minimum inhibitory concentration (MIC) of 0.98 µg/mL and a minimum bactericidal concentration (MBC) of 1.95 µg/mL against MRSA, activities that were four to eight times more potent than the conventional antibiotic vancomycin. nih.gov

Similarly, alkyl ethers derived from the related compound 1,2,4-benzenetriol (BTO) have demonstrated bactericidal activity against the Gram-negative bacterium Xanthomonas citri and the Gram-positive model organism Bacillus subtilis. nih.gov Another isomer, Benzene-1,2,4-triol, showed a low MIC of 0.05 mM against X. citri. nih.govrug.nl These findings highlight the potential of the benzenetriol structure, shared by 2-Bromobenzene-1,3,5-triol, as a foundation for developing new antibacterial agents.

Table 1: Antibacterial Efficacy of this compound Derivatives and Related Compounds

| Compound | Bacterial Strain | MIC | MBC | Reference |

|---|---|---|---|---|

| Acylphloroglucinol derivative (A5) | MRSA | 0.98 µg/mL | 1.95 µg/mL | nih.gov |

| Benzene-1,2,4-triol | Xanthomonas citri | 0.05 mM | Not Reported | nih.govrug.nl |

| Alkyl-BDOs (C5-C8 chains) | Xanthomonas citri | <12.5-50 µg/mL | Not Reported | nih.gov |

| Alkyl-BDOs (C5-C8 chains) | Bacillus subtilis | <12.5-50 µg/mL | Not Reported | nih.gov |

Antifungal Activities

Bromophenols sourced from marine algae are recognized for their antifungal properties. researchgate.net Specific compounds isolated from the red alga Symphyocladia latiuscula exhibited activity against Candida albicans, with MIC values ranging from 10 to 37.5 µg/mL. researchgate.net Other bromophenol derivatives have been identified as promising agents for crop protection by inhibiting appressorium formation in the fungus Magnaporthe grisea, a key step in plant infection. nih.gov This inhibition is linked to the disruption of the isocitrate lyase (ICL) enzyme, which is crucial for the fungus during the infection process. nih.gov

Table 2: Antifungal Efficacy of Bromophenol Derivatives

| Compound | Fungal Strain | MIC | Reference |

|---|---|---|---|

| Bromophenol Derivative 1 | Candida albicans | 25 µg/mL | researchgate.net |

| Bromophenol Derivative 2 | Candida albicans | 12.5 µg/mL | researchgate.net |

Cellular Target Identification and Pathway Perturbation

The mechanisms underlying the antimicrobial action of these compounds are multifaceted. For some acylphloroglucinol derivatives, the antibacterial effect against MRSA is attributed to membrane damage, as evidenced by an increased concentration of extracellular potassium ions following treatment. nih.gov Another proposed mechanism involves the induction of cell death through the overproduction of reactive oxygen species (ROS). nih.gov

Interestingly, studies on the isomer benzene-1,2,4-triol suggest a different mode of action against X. citri. Unlike many phenolic compounds that disrupt bacterial membranes, this benzenetriol appears to function by limiting the availability of iron to the bacterial cells. nih.govrug.nlresearchgate.net This iron-chelating activity presents a distinct and valuable mechanism for antimicrobial intervention.

Antioxidant and Free Radical Scavenging Capabilities

Bromophenols are well-documented as potent antioxidants. nih.gov Their ability to neutralize harmful free radicals is a key aspect of their therapeutic potential. The antioxidant and radical scavenging activities of these compounds are frequently evaluated using established bioanalytical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. mdpi.come3s-conferences.org

Studies on bromophenols isolated from the red alga Symphyocladia latiuscula demonstrated significant DPPH radical scavenging, with IC50 values of 14.5 and 20.5 µg/mL for two newly characterized compounds. mdpi.com Further research has shown that bromophenol derivatives can activate the Nrf2-mediated antioxidant pathway in human skin cells (HaCaT). nih.gov For instance, Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE) was found to protect these cells from oxidative damage by increasing the expression of antioxidant proteins like HO-1 and NQO1. nih.gov This compound effectively scavenged ABTS free radicals, reduced ROS production, and lowered levels of malondialdehyde (MDA), an indicator of lipid peroxidation. nih.gov

The cellular antioxidant activity of these compounds has also been confirmed, demonstrating their ability to penetrate cell membranes and reduce intracellular oxidative stress. nih.gov

Table 3: Radical Scavenging Activity of Bromophenol Derivatives

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| New Bromophenol 1 | DPPH | 14.5 µg/mL | mdpi.com |

| New Bromophenol 2 | DPPH | 20.5 µg/mL | mdpi.com |

Cytotoxicity and Antiproliferative Effects in Cellular Models

The phloroglucinol scaffold is a key feature in numerous natural products with significant anticancer properties. nih.gov Derivatives of this structure, including brominated variants, have been shown to inhibit the proliferation of various cancer cell lines. nih.gov Polyprenylated benzoylphloroglucinols isolated from Garcinia species, for example, demonstrated potent cytotoxic effects. nih.gov Specifically, isogarcinol and garciyunnanin L significantly inhibited the growth of KB and HeLa S3 cancer cells, with IC50 values below 10 µM. nih.gov Garciyunnanin L was also highly active against the Hep G2 cancer cell line, with an IC50 value of 8.02 µM. nih.gov

A brominated plastoquinone analog, BrPQ5, also showed remarkable activity across a wide range of cancer cell lines, with GI50 (50% growth inhibition) values between 1.55 and 4.41 µM. mdpi.com This compound was particularly effective against the MCF-7 breast cancer cell line, where it was found to induce cell cycle arrest and oxidative stress. mdpi.com Other studies have identified brominated compounds that trigger apoptosis in leukemia and lymphoma cells by targeting mitochondrial metabolism. researchgate.net

Table 4: Cytotoxic and Antiproliferative Effects of Phloroglucinol and Bromophenol Derivatives

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Isogarcinol | KB, HeLa S3 | IC50 | < 10 µM | nih.gov |

| Garciyunnanin L | KB, HeLa S3 | IC50 | < 10 µM | nih.gov |

| Garciyunnanin L | Hep G2 | IC50 | 8.02 µM | nih.gov |

| Brominated PQ analog (BrPQ5) | Various (NCI-60 panel) | GI50 | 1.55 - 4.41 µM | mdpi.com |

Enzyme Modulation and Inhibition Kinetics

Bromophenols and their derivatives have emerged as potent inhibitors of several key enzymes implicated in human diseases. nih.govresearcher.life Extensive research has focused on their effects on cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the management of Alzheimer's disease. nih.govacs.org

One study detailed a series of bromophenol derivatives that strongly inhibited both AChE and BChE, with inhibition constant (Ki) values in the low nanomolar range. nih.gov The Ki values for AChE inhibition ranged from 0.13 to 14.74 nM, and for BChE, they ranged from 5.11 to 23.95 nM. nih.gov Kinetic analyses using Lineweaver-Burk plots revealed that these compounds acted as mixed-type or competitive inhibitors. nih.govmdpi.com For instance, certain tribrominated derivatives were found to be mixed-type inhibitors of AChE and competitive inhibitors of BChE. nih.gov

Beyond cholinesterases, these compounds also inhibit other enzymes. The same study reported potent inhibition of α-glycosidase, with Ki values between 63.96 and 206.78 nM. nih.gov Other research has demonstrated that bromophenols can effectively inhibit human carbonic anhydrase (hCA) isoforms I and II, which are targets for glaucoma treatment, again with Ki values in the nanomolar range. mdpi.com Kinetic studies consistently point towards a competitive mode of inhibition for these enzymes as well. mdpi.comphytojournal.com

Table 5: Enzyme Inhibition by Bromophenol Derivatives

| Enzyme | Inhibition Constant (Ki) Range | Inhibition Type | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 0.13 - 14.74 nM | Competitive/Mixed | nih.govnih.govmdpi.com |

| Butyrylcholinesterase (BChE) | 5.11 - 23.95 nM | Competitive | nih.govnih.gov |

| α-Glycosidase | 63.96 - 206.78 nM | Not Reported | nih.gov |

| Carbonic Anhydrase I (hCA I) | 2.53 - 25.67 nM | Competitive | mdpi.com |

| Carbonic Anhydrase II (hCA II) | 1.63 - 15.05 nM | Competitive | mdpi.com |

Anti-inflammatory Response Investigations

Bromophenol compounds derived from marine organisms have demonstrated significant anti-inflammatory properties. mdpi.com The mechanisms underlying these effects often involve the modulation of key inflammatory pathways. Although direct studies on this compound are not extensively documented, research on structurally related bromophenols provides insight into potential mechanisms of action.

Given the structural similarities, it is plausible that this compound could exert anti-inflammatory effects through similar mechanisms, such as scavenging free radicals and modulating inflammatory signaling pathways like NF-κB. However, specific experimental validation is required to confirm this hypothesis.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

The biological activity of bromophenols is profoundly influenced by their chemical structure, including the number and position of halogen atoms and hydroxyl groups, as well as other substituents on the benzene (B151609) ring. researchgate.net Understanding these structure-activity relationships (SAR) is crucial for designing derivatives with optimized potency and selectivity.

The degree and pattern of bromine substitution on the phenol (B47542) ring are critical determinants of biological potency. Research indicates that an increase in the number of bromine atoms per benzene ring often correlates with enhanced inhibitory activities. For instance, studies on the inhibition of yeast alpha-glucosidase by various bromophenols demonstrated that inhibitory potencies increased with a higher degree of bromo-substitution. researchgate.net

Comparisons between different halogens have also suggested that bromine may be particularly effective. In one study comparing brominated and chlorinated phenolic compounds, the brominated versions were found to be slightly more active, highlighting the specific contribution of the bromine atom to the compound's bioactivity. nih.gov The presence of a 3-bromo-4,5-dihydroxybenzyl unit is a common feature in many highly active antimicrobial bromophenols, further underscoring the importance of the bromination pattern. nih.gov

Table 1: Effect of Bromination on Enzyme Inhibition

| Compound Characteristic | Observation | Implication on Bioactivity |

|---|---|---|

| Degree of Bromination | Inhibitory potency increases with the number of bromine atoms. researchgate.net | Higher bromination may lead to enhanced therapeutic effect. |

| Halogen Type | Brominated compounds are slightly more active than chlorinated analogs. nih.gov | Bromine is a key contributor to the molecule's potency. |

| Specific Structural Units | The 3-bromo-4,5-dihydroxybenzyl unit is common in potent antimicrobial bromophenols. nih.gov | Specific substitution patterns are crucial for targeted activity. |

The hydroxyl (-OH) groups on the phenolic ring are fundamental to the biological activity of these molecules, primarily through their ability to form hydrogen bonds with target receptors. researchgate.net The number and, critically, the position of these hydroxyl groups can significantly alter binding affinity and specificity. researchgate.net Altering the position of a hydroxyl group affects the molecule's hydrogen-bonding capacity and lipophilicity, which can, in turn, shift receptor affinity and metabolic processing. researchgate.net

For example, studies on antioxidant activity have shown that a 1,4-dihydroxy arrangement on the benzene ring is particularly suitable for this effect. nih.gov While this compound possesses a 1,3,5-triol arrangement, the principle remains that the spatial positioning of hydroxyl groups is a key factor in determining the type and strength of its biological activities. The high directionality of these interactions means that a precise spatial fit with a binding site is necessary to achieve maximal affinity. researchgate.net The significant desolvation penalty associated with hydroxyl groups can also reduce binding affinity if favorable interactions are not formed within the receptor pocket. researchgate.net

Modifications to other substituents on the bromophenol scaffold can further modulate their pharmacological profiles. The introduction or alteration of functional groups can impact a compound's potency, selectivity, and pharmacokinetic properties.

For example, the degree of methyl-substitution has been shown to negatively impact the inhibitory potency of bromophenols against certain enzymes. researchgate.net Conversely, the modification of a hydroxyl group into an ether, such as in the case of Lanosol ethyl ether, results in a compound with good bacteriostatic and fungistatic activity, though with lower bactericidal effects compared to its parent compound. nih.gov This demonstrates that even small modifications can fine-tune the pharmacological profile, shifting a compound's primary activity.

The synthesis of various diarylmetane derivatives of bromophenols has also yielded compounds with potent inhibitory effects against metabolic enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA). mdpi.com These studies show that adding larger, structurally diverse substituents can introduce entirely new activities or enhance existing ones, opening avenues for developing novel therapeutic agents from the bromophenol scaffold.

Environmental Occurrence and Ecotoxicological Implications of 2 Bromobenzene 1,3,5 Triol

Natural Occurrence and Isolation from Marine Organisms

Bromophenols are well-documented as secondary metabolites in a variety of marine organisms, particularly in marine algae. nih.gov These compounds are believed to play a role in chemical defense mechanisms. nih.gov The structural diversity of bromophenols is vast, with variations in the number and position of both bromine and hydroxyl groups on the benzene (B151609) ring. nih.gov

Red algae (Rhodophyta), especially from the family Rhodomelaceae, are prolific producers of brominated phenols. nih.gov Genera such as Polysiphonia and Rhodomela have been extensively studied, leading to the isolation of numerous bromophenols. nih.govresearchgate.net For instance, various bromophenol derivatives have been identified in species like Rhodomela confervoides, Polysiphonia morrowii, and Polysiphonia urceolata. nih.govresearchgate.net While the direct isolation of 2-Bromobenzene-1,3,5-triol has not been explicitly detailed in the reviewed literature, the presence of structurally similar polyhydroxylated and brominated benzene derivatives in these organisms suggests that it may be a naturally occurring compound within this class. The biosynthesis of these compounds is thought to involve bromoperoxidase enzymes that utilize bromide from seawater. nih.gov

Table 1: Examples of Bromophenols Isolated from Marine Red Algae This table presents data for compounds structurally related to this compound, as direct isolation data for the target compound is not readily available.

| Compound Name | Marine Source (Red Algae) | Reference |

|---|---|---|

| 3-bromo-4,5-dihydroxybenzaldehyde | Rhodomela confervoides, Polysiphonia morrowii, Polysiphonia urceolata | researchgate.net |

| Lanosol | Osmundaria colensoi | nih.gov |

| Rhodomelol | Polysiphonia decipiens | nih.gov |

Bioaccumulation and Biotransformation in Aquatic Ecosystems

The potential for a chemical to bioaccumulate in aquatic organisms is a critical factor in assessing its environmental risk. This process is largely governed by the compound's hydrophobicity, which is often estimated by its octanol-water partition coefficient (Kow). Generally, compounds with higher Kow values are more likely to accumulate in the fatty tissues of organisms. While the specific Kow for this compound is not available in the reviewed literature, the presence of hydroxyl groups would increase its polarity and likely result in a lower Kow compared to less hydroxylated bromobenzenes.

Biotransformation, or the metabolic conversion of foreign compounds, can significantly influence their bioaccumulation potential and toxicity. In aquatic organisms, these processes often involve phase I reactions (e.g., oxidation, reduction, hydrolysis) and phase II reactions (e.g., conjugation with endogenous molecules like glutathione, sulfates, or glucuronic acid). For bromophenols, biotransformation can lead to either detoxification or, in some cases, the formation of more toxic metabolites. Research on the biotransformation of other brominated compounds in aquatic species is ongoing, but specific pathways for this compound have not yet been elucidated.

Assessment of Endocrine Disrupting Potential in Aquatic Models

Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the endocrine systems of organisms. ekb.eg The zebrafish (Danio rerio) is a widely used model organism for assessing the endocrine-disrupting effects of chemicals due to its rapid development, transparent embryos, and the conservation of many endocrine pathways with higher vertebrates. ekb.egnih.gov

Studies on various phenolic compounds, including some brominated flame retardants, have demonstrated endocrine-disrupting activities, such as impacts on the thyroid hormone system and reproductive functions. nih.govuni-heidelberg.de For example, exposure to certain chemicals can alter the levels of thyroid hormones like thyroxine (T4) and triiodothyronine (T3) and affect the expression of genes within the hypothalamic-pituitary-thyroid (HPT) axis. nih.gov While there is no specific data on the endocrine-disrupting potential of this compound, its phenolic structure warrants investigation. Future studies using models like the zebrafish could assess its potential to interfere with hormonal signaling pathways, which is a known concern for other phenolic compounds found in the aquatic environment. uni-heidelberg.de

Environmental Degradation Pathways and Persistence in Various Matrices

The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes, including photodegradation, biodegradation, and chemical degradation. The environmental fate of brominated aromatic compounds can be complex and is influenced by factors such as the degree of bromination and the presence of other functional groups. frontiersin.org

Photodegradation: Sunlight can play a crucial role in the breakdown of organic compounds in surface waters. For some brominated flame retardants, photodegradation proceeds through debromination, leading to the formation of less brominated and potentially more mobile products. researchgate.net The hydroxyl groups on the this compound molecule may also influence its photochemical reactivity.

Biodegradation: Microorganisms, particularly bacteria and fungi, are key players in the degradation of organic pollutants. Studies have shown that some marine yeast species, such as Yarrowia lipolytica, can degrade bromobenzene (B47551), suggesting that microbial degradation of brominated aromatic compounds is possible in the marine environment. frontiersin.org The degradation pathway for bromobenzene in this yeast was found to involve an initial dehalogenation step to form phenol (B47542). frontiersin.org The presence of multiple hydroxyl groups on this compound may affect its bioavailability and susceptibility to microbial enzymes. The persistence of this compound in different environmental matrices like water and sediment will depend on the interplay of these degradation processes.

Development of Analytical Methods for Environmental Monitoring of this compound

Accurate and sensitive analytical methods are essential for detecting and quantifying environmental contaminants. The analysis of bromophenols in complex environmental matrices such as water, sediment, and biological tissues typically requires a multi-step process involving sample extraction, cleanup, and instrumental analysis.

Sample Preparation: Solid-phase extraction (SPE) is a common technique for extracting and concentrating bromophenols from water samples. bohrium.com For solid matrices like sediment or tissues, methods such as ultrasonic extraction or Soxhlet extraction may be employed, followed by a cleanup step to remove interfering substances. researchgate.net

Instrumental Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For polar compounds like polyhydroxylated bromophenols, derivatization to increase volatility and improve chromatographic performance may be necessary.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is well-suited for the analysis of polar and non-volatile compounds and often does not require derivatization. bohrium.com This technique offers high sensitivity and selectivity, making it a valuable tool for environmental monitoring. The choice of ionization source (e.g., electrospray ionization - ESI) and column chemistry is critical for achieving optimal separation and detection of the target analyte.

The development of a specific analytical method for this compound would involve optimizing these parameters to achieve low limits of detection and high accuracy in various environmental media.

Table 2: Common Analytical Techniques for Phenolic Compounds in Environmental Samples

| Technique | Typical Application | Advantages | Considerations |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile compounds in water, sediment, and biota. | High resolution, established libraries for compound identification. | May require derivatization for polar compounds like this compound. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Analysis of polar and non-volatile compounds in aqueous and solid samples. | High sensitivity and selectivity, suitable for polar compounds without derivatization. | Matrix effects can influence ionization efficiency. |

| Solid-Phase Extraction (SPE) | Sample preparation (extraction and concentration) from water samples. | Reduces sample volume, removes interferences. | Choice of sorbent material is crucial for efficient recovery. |

Applications and Future Research Directions for 2 Bromobenzene 1,3,5 Triol

Contributions to Medicinal Chemistry and Drug Development

There is currently a lack of specific research on the contributions of 2-Bromobenzene-1,3,5-triol to medicinal chemistry and drug development. While bromophenols as a class have been investigated for various biological activities, including antioxidant and anti-inflammatory properties, studies specifically implicating this compound are not readily found in the scientific literature. The potential for this compound in drug discovery remains largely unexplored.

Utility as a Synthon in Organic Synthesis

The structure of this compound suggests its potential utility as a synthon in organic synthesis. The presence of multiple reactive sites—the hydroxyl groups and the bromine atom—allows for a variety of chemical transformations. The hydroxyl groups can be alkylated, acylated, or used to direct further electrophilic aromatic substitution. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds. However, specific examples of the use of this compound as a building block in the synthesis of more complex molecules are not well-documented in current literature.

Potential in Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, polyphenolic compounds are often explored as monomers for the creation of functional polymers and materials. The three hydroxyl groups of this compound could theoretically be used to form polyesters, polyethers, or polycarbonates. The bromine atom could serve as a site for post-polymerization modification or could influence the material's properties, such as flame retardancy. Despite this theoretical potential, there is a lack of published research on the use of this compound in the development of new materials or polymers.

Exploration of Novel Biological Activities

The exploration of novel biological activities for this compound is an area that warrants investigation. Its structural similarity to other brominated phenols that have been isolated from marine organisms suggests that it could possess interesting biological properties. targetmol.com For instance, related bromophenol compounds have demonstrated antioxidant activity. researchgate.net However, without specific studies, any potential biological activities of this compound remain speculative.

Synergistic Effects with Other Compounds

Research into the synergistic effects of this compound with other compounds is not currently available in the scientific literature. Such studies would require the establishment of a baseline biological activity for the compound, which has not yet been reported.

Advanced Research on Biosynthetic Pathways and Natural Product Derivatives

While this compound is noted as a marine-derived natural product found in Rhabdonia verticillata, detailed research on its specific biosynthetic pathway is not extensively documented. targetmol.com The biosynthesis of brominated phenols in marine algae is generally understood to involve bromoperoxidase enzymes that utilize bromide from seawater to halogenate phenolic precursors. Further research could elucidate the specific enzymatic processes leading to the mono-bromination of phloroglucinol (B13840) to form this compound. Additionally, the creation and study of derivatives of this natural product is a potential avenue for future research but is not a focus of current studies.

Q & A

Q. Challenges :

Q. Table 1: Natural Sources of this compound

Advanced: How do bromination patterns influence the bioactivity of phloroglucinol derivatives?

Answer:

The position and degree of bromination significantly alter biological activity. For example:

- Antidermatophyte activity : Methylphloroglucinol derivatives with acyl groups (e.g., 2,6-dibutyryl-4-methylbenzene-1,3,5-triol) show stronger antifungal effects than brominated analogs, likely due to enhanced lipophilicity and enzyme inhibition (CYP51, β-1,3-glucan synthase) .

- Antioxidant potential : Bromine increases electron-withdrawing effects, modulating redox activity compared to non-halogenated phloroglucinol .

Q. Table 2: Bioactivity Comparison of Phloroglucinol Derivatives

Basic: What spectroscopic techniques are used to characterize this compound and resolve structural ambiguities?

Answer:

- NMR spectroscopy :

- Mass spectrometry (ESI-MS) : Fragmentation patterns (e.g., loss of -OH or -Br groups) aid in structural elucidation .

- X-ray crystallography : Resolves absolute configuration for crystalline derivatives .

Advanced: How can researchers address contradictions in reported bioactivity across studies?

Answer:

Discrepancies may arise from:

- Species-specific bioactivity : Differences in test organisms (e.g., Microsporum canis vs. bacterial models) .

- Purity issues : Co-eluting metabolites in natural extracts may confound results .

Methodological solutions : - Use synthetic standards to validate bioassays.

- Employ orthogonal assays (e.g., enzyme inhibition + docking studies) to confirm mechanisms .

Basic: What is the phylogenetic distribution of bromophenols in marine algae, and what chemotaxonomic insights does this provide?

Answer:

Bromophenols are predominantly found in red algae (Rhodophyta), particularly in the families Rhodomelaceae, Grateloupiaceae, and Areschougiaceae. Their distribution supports chemotaxonomic classification:

- Rhodomelaceae : Produce lanosol-type bromophenols .

- Gigartinales : Unique to Rhabdonia verticillata, producing mono- to tri-brominated derivatives .

Implication : Bromophenol profiles may serve as biomarkers for algal phylogeny studies .

Advanced: What strategies are employed to study structure-activity relationships (SAR) in brominated phloroglucinols?

Answer:

- Selective functionalization : Protect hydroxyl groups via acetylation/methylation to isolate bromine’s effects .

- Docking simulations : Compare binding energies of derivatives to target enzymes (e.g., CYP51) to predict activity .

- Comparative bioassays : Test halogenated vs. non-halogenated analogs in identical experimental conditions .

Basic: What are the key challenges in synthesizing this compound de novo?

Answer:

- Regioselectivity : Achieving bromination at the C2 position without side reactions requires directed ortho-metalation or enzymatic catalysis .

- Stability : The compound’s phenolic hydroxyl groups are prone to oxidation, necessitating inert atmospheres during synthesis .

Advanced: How does this compound interact with fungal cell membranes at the molecular level?

Answer:

Mechanistic studies suggest:

- Ergosterol inhibition : Reduces ergosterol biosynthesis by targeting lanosterol 14α-demethylase (CYP51), destabilizing fungal membranes .

- Synergistic effects : Combined inhibition of CYP51 and β-1,3-glucan synthase enhances antifungal efficacy .

Validation : Molecular docking shows high binding affinity (-9.5 kcal/mol) between this compound and CYP51 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.